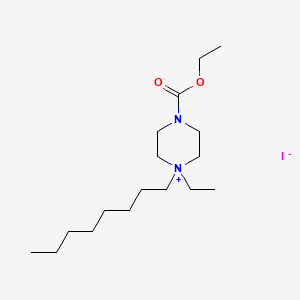
2,2'-(Cyclohexylimino)bisethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Cyclohexylimino)bisethanol hydrochloride is a chemical compound with the molecular formula C10H22ClNO2 and a molecular weight of 223.74 g/mol . It is known for its unique structure, which includes a cyclohexyl group attached to an imino group, further connected to two ethanol groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2,2’-(Cyclohexylimino)bisethanol hydrochloride typically involves the reaction of cyclohexylamine with ethylene oxide under controlled conditions. The reaction proceeds as follows:
Cyclohexylamine and Ethylene Oxide Reaction: Cyclohexylamine reacts with ethylene oxide to form 2-(cyclohexylamino)ethanol.
Further Reaction with Ethylene Oxide: The intermediate product, 2-(cyclohexylamino)ethanol, undergoes another reaction with ethylene oxide to yield 2,2’-(cyclohexylimino)bisethanol.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form 2,2’-(Cyclohexylimino)bisethanol hydrochloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2,2’-(Cyclohexylimino)bisethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2,2’-(Cyclohexylimino)bisethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is utilized in biochemical studies to understand enzyme interactions and protein modifications.
Medicine: Research in medicinal chemistry explores its potential as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2,2’-(Cyclohexylimino)bisethanol hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound’s imino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
2,2’-(Cyclohexylimino)bisethanol hydrochloride can be compared with similar compounds such as:
2,2’-(Cyclohexylimino)diethanol: Similar in structure but without the hydrochloride group, affecting its solubility and reactivity.
N,N-Bis(2-hydroxyethyl)cyclohexylamine: Another related compound with different functional groups, leading to variations in chemical behavior and applications.
The uniqueness of 2,2’-(Cyclohexylimino)bisethanol hydrochloride lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable in various research fields.
Properties
CAS No. |
94213-16-8 |
|---|---|
Molecular Formula |
C10H22ClNO2 |
Molecular Weight |
223.74 g/mol |
IUPAC Name |
2-[cyclohexyl(2-hydroxyethyl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c12-8-6-11(7-9-13)10-4-2-1-3-5-10;/h10,12-13H,1-9H2;1H |
InChI Key |
GGMRRUCROGYYOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CCO)CCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


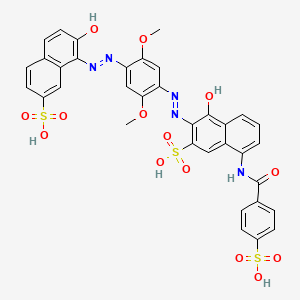
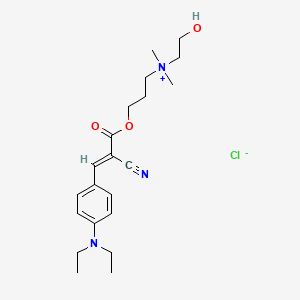
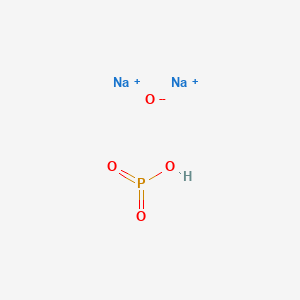
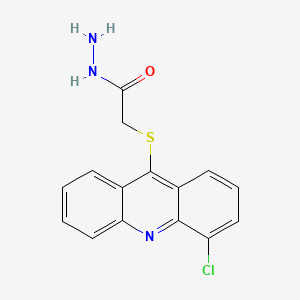

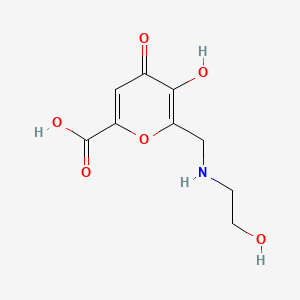
![2-[4-[3-(2-chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12719519.png)
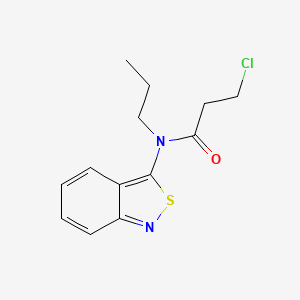
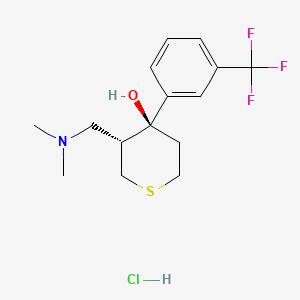

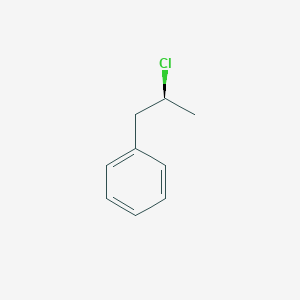

![2-[4-(3-chloro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12719553.png)
